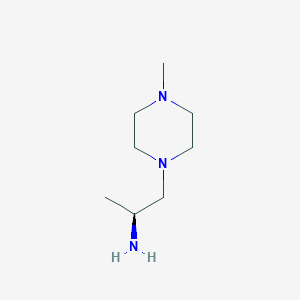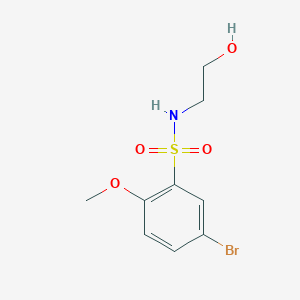![molecular formula C14H12N2O3S B1291242 2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid CAS No. 1016690-79-1](/img/structure/B1291242.png)
2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid is a biochemical compound with the molecular formula C14H12N2O3S and a molecular weight of 288.32 g/mol . This compound is used in various scientific research fields, including proteomics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves the reaction of 4-(aminocarbonyl)benzyl chloride with nicotinic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various research applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various biochemical products and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid: A precursor to 2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid, used in various biochemical applications.
4-(Aminocarbonyl)benzyl Chloride: Another precursor, used in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound for various scientific research applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2-[(4-carbamoylphenyl)methylsulfanyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c15-12(17)10-5-3-9(4-6-10)8-20-13-11(14(18)19)2-1-7-16-13/h1-7H,8H2,(H2,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDLXWWGNJKFFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC2=CC=C(C=C2)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-4-amine](/img/structure/B1291165.png)


![1-(Benzo[d]oxazol-2-yl)piperidin-3-ol](/img/structure/B1291176.png)







![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)
![tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1291204.png)

